N-ethyl-2-fluoro-5-(trifluoromethyl)aniline
Description
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5,14H,2H2,1H3 |
InChI Key |
CRESSFLEINURGT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Aromatic Substitutions and Functionalization
The core strategy involves functionalizing aniline derivatives with fluorine and trifluoromethyl groups while introducing the ethyl substituent on the amino group. The key steps include:
- Starting Material: Aniline or substituted aniline derivatives, such as 4-fluoro-3-nitrobenzotrifluoride, which provides the trifluoromethyl group at the desired position.
- Fluorination: Introduction of fluorine at the ortho position (2-position) relative to the amino group via nucleophilic aromatic substitution (SNAr) or electrophilic fluorination, depending on the precursor's electronic nature.
- Trifluoromethylation: Incorporation of the trifluoromethyl group typically occurs via nucleophilic or radical trifluoromethylation methods, often employing reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under radical conditions.
Amine N-alkylation
The N-ethyl group is introduced by:
- Reductive Alkylation: Reacting the amino group with ethyl halides (e.g., ethyl bromide) in the presence of a base or reducing agent.
- Direct N-alkylation: Using ethyl halides under basic conditions, typically with potassium carbonate or sodium hydride, to alkylate the amino group selectively.
Specific Preparation Methods
Method 1: Nitro Reduction Route (Industrial-Scale)
Based on data from patent literature and research articles, a scalable method involves:
- Step 1: Synthesis of 4-fluoro-3-nitrobenzotrifluoride via electrophilic aromatic substitution.
- Step 2: Reduction of the nitro group to an amino group using iron powder in hydrochloric acid, yielding 4-fluoro-3-aminobenzotrifluoride.
- Step 3: Fluorination at the 2-position using a fluorinating reagent such as sulfur tetrafluoride (SF₄) or antimony trifluoride (SbF₃), under controlled temperature, to obtain 2-fluoro-4-fluoro-3-aminobenzotrifluoride.
- Step 4: N-alkylation of the amino group with ethyl bromide or ethyl chloride in the presence of a base (e.g., potassium carbonate) to produce this compound.
This route emphasizes the reduction of nitro groups and subsequent fluorination, which is well-documented for aromatic compounds bearing multiple electron-withdrawing groups.
Method 2: Cross-Coupling and Trifluoromethylation (Modern Approach)
A more recent approach involves:
- Step 1: Synthesis of a suitable halogenated aniline precursor.
- Step 2: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce the amino group.
- Step 3: Electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under mild conditions.
- Step 4: Fluorination at the 2-position via nucleophilic aromatic substitution with fluorinating agents such as cesium fluoride (CsF).
This method allows for high regioselectivity and functional group tolerance, suitable for fine chemical synthesis.
Reaction Conditions and Monitoring
| Step | Reagents | Conditions | Monitoring Techniques |
|---|---|---|---|
| Nitro reduction | Iron powder, HCl | 60–80°C, inert atmosphere | TLC, UV-Vis, NMR |
| Fluorination | SF₄ or SbF₃ | 0–100°C, controlled atmosphere | Gas chromatography (GC), NMR |
| N-alkylation | Ethyl halide, base | Room temperature to reflux | NMR, IR, LC-MS |
Industrial Production Considerations
- Purification: Recrystallization, distillation, or chromatography to achieve high purity.
- Yield Optimization: Maintaining strict temperature control and reagent stoichiometry.
- Safety: Handling fluorinating agents and toxic intermediates with appropriate safety measures, including fume hoods and PPE.
Summary of Research Findings
| Source | Key Points |
|---|---|
| EvitaChem | Emphasizes functionalization of aniline derivatives, reaction conditions involving solvents like DMF or DMSO, and the importance of temperature control for yield and purity. |
| Benchchem | Highlights nucleophilic aromatic substitution with fluorinating agents, and methylation strategies for amine derivatives. |
| Patents | Describe multi-step synthesis involving reduction, fluorination, and alkylation, with focus on scalability and safety. |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-ethyl-2-fluoro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula and a molecular weight of 207.17 g/mol. It possesses a unique structure featuring an ethyl group, a fluoro substituent at the second position, and a trifluoromethyl group at the fifth position of the aniline ring. The compound is characterized by its aromatic nature and the presence of multiple fluorine atoms, which significantly influence its chemical properties and reactivity. The compound's CAS number is 1343869-50-0.
Potential Applications
This compound has potential applications in various fields.
Pharmaceuticals
- Its unique structure may serve as a building block in drug discovery and development, particularly for compounds targeting specific biological targets.
- Interaction studies involving this compound are essential to understand its behavior in biological systems.
- Investigating its interactions with proteins, enzymes, and other biomolecules could provide insights into its potential therapeutic effects and toxicity profiles.
Agrochemicals
- It is recognized in various chemical databases for its potential applications in pharmaceuticals and agrochemicals.
- Several compounds share structural similarities with this compound.
Structural comparison
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Ethyl group, trifluoromethyl substituent | High lipophilicity due to multiple fluorines |
| N-Ethyl-2-nitro-4-(trifluoromethyl)aniline | Nitro group instead of fluoro | Different electronic properties |
| 2-Fluoroaniline | Simple fluoro-substituted aniline | Lacks trifluoromethyl group |
| 5-Trifluoromethyl-aniline | Trifluoromethyl group only | No ethyl substitution |
Mechanism of Action
The mechanism of action of N-ethyl-2-fluoro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ortho vs. Para/Meta Substituents
- 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4): Lacks the ethyl group on the amine but shares the fluorine (C2) and trifluoromethyl (C5) substituents.
- 5-Ethyl-2-(trifluoromethyl)aniline (CID 91873813): Features an ethyl group at C5 and a trifluoromethyl group at C2. The reversed substituent positions alter steric and electronic interactions, reducing the ortho effect observed in the target compound .
Ortho Effect : highlights that ortho-substituted trifluoromethylanilines (e.g., 2-(trifluoromethyl)aniline derivatives) exhibit higher biological activity and lower cytotoxicity compared to meta or para isomers. This is attributed to reduced basicity at the amine due to steric hindrance and electron-withdrawing effects, which may enhance receptor binding or metabolic stability .
Substituent Type and Reactivity
Fluorine vs. Methyl/Methoxy Groups
- N-Ethyl-2-methyl-5-(trifluoromethyl)aniline (CAS: 1538283-27-0): Replaces the fluorine at C2 with a methyl group.
- 2-Methoxy-5-(trifluoromethyl)aniline (CAS: N/A): A methoxy group at C2 introduces steric bulk and hydrogen-bonding capacity, which may alter solubility and interaction with biological targets compared to the fluorine-substituted derivative .
Reactivity in Nucleophilic Substitution : Fluorine’s high electronegativity accelerates reactions in fluorinated anilines. For example, demonstrates that N-ethyl-aniline derivatives participate in acetate-ion-catalyzed nucleophilic aromatic substitution, with fluorine substituents showing greater mobility than chlorine or methyl groups .
Anticancer and Enzyme Inhibition
- 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4): Used to synthesize 4-aminoquinazoline derivatives with anticancer activity. The absence of the ethyl group may reduce metabolic stability compared to the N-ethyl analog .
- 4-(Trifluoromethyl)aniline Derivatives: shows that non-ethylated derivatives (e.g., 4a–d) inhibit cholinesterases (IC₅₀ < 50 µM), but halogenation at the ortho position (as in the target compound) could enhance activity .
Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
N-ethyl-2-fluoro-5-(trifluoromethyl)aniline is a fluorinated aromatic compound with significant potential in biological applications, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H8F4N
- Molecular Weight: 207.17 g/mol
- CAS Number: 1343869-50-0
The compound features an ethyl group, a fluoro substituent at the second position, and a trifluoromethyl group at the fifth position of the aniline ring, which enhances its lipophilicity and reactivity.
This compound exhibits biological activity through various mechanisms:
-
Interaction with Biomolecules:
- The compound can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.
- Its structure allows for nucleophilic aromatic substitution reactions, which are crucial in medicinal chemistry for synthesizing active compounds.
-
Biochemical Pathways:
- It serves as a building block for synthesizing heterocycles such as quinoxalines and phenazines, which have established biological activities.
- The trifluoromethyl group significantly influences the pharmacokinetics and pharmacodynamics of drugs, enhancing their potency and selectivity against biological targets .
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, fluorinated anilines have shown effectiveness against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics or antifungal agents.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that related fluorinated compounds can inhibit cancer cell proliferation. For example, derivatives of trifluoromethyl anilines have been tested against various cancer cell lines (e.g., HeLa, MDA-MB-231), showing significant antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Trifluoromethyl Aniline Derivative | MDA-MB-231 | 10 |
| Another Fluorinated Compound | A549 | 5 |
Case Studies
-
Synthesis and Evaluation:
A study evaluated the synthesis of this compound through various methods, focusing on its interaction with biological systems. The findings indicated that this compound could be synthesized efficiently and exhibited promising biological activities during preliminary evaluations. -
Fluorinated Compounds in Drug Development:
The role of fluorinated compounds in enhancing drug efficacy has been well-documented. For instance, the incorporation of trifluoromethyl groups into drug candidates has been shown to improve their interactions with target proteins, thus increasing their potency against specific diseases .
Q & A
Q. What optimized synthetic routes exist for N-ethyl-2-fluoro-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Buchwald-Hartwig amination : Reacting 2-fluoro-5-(trifluoromethyl)aniline with ethyl iodide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under reflux in toluene .
- Base-mediated alkylation : Using potassium carbonate (K₂CO₃) in DMF at 80–100°C to introduce the ethyl group .
Key Variables : - Catalyst loading (0.5–2 mol% Pd) impacts reaction efficiency.
- Solvent polarity (DMF vs. toluene) affects reaction kinetics and byproduct formation.
- Temperature control minimizes decomposition of the trifluoromethyl group .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR :
- ¹⁹F NMR : A singlet at ~-60 ppm confirms the CF₃ group. The fluorine at the 2-position appears as a doublet (J = 8–12 Hz) .
- ¹H NMR : Ethyl group protons (CH₂CH₃) show a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.3–3.5 ppm) .
- FT-IR : Bands at 3350 cm⁻¹ (N-H stretch), 1320–1120 cm⁻¹ (C-F stretches), and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
Purity Check : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities at <1% .
Q. What are the stability considerations for this compound under storage and reaction conditions?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the aniline group .
- Thermal Stability : Decomposition occurs above 150°C, releasing HF (detected via TGA-MS). Avoid prolonged heating in acidic conditions .
- Light Sensitivity : UV-Vis studies show degradation under UV light (λ = 254 nm), forming nitroso byproducts. Use light-protected reactors .
Advanced Research Questions
Q. How do electronic effects of the CF₃ and ethyl groups influence regioselectivity in cross-coupling reactions?
Methodological Answer: The CF₃ group is a strong electron-withdrawing meta-director, while the ethyl group is electron-donating. Computational studies (DFT) reveal:
- Hammett Constants : σₘ (CF₃) = 0.43 vs. σₚ (Et) = -0.15, creating a polarized aromatic ring that directs electrophiles to the 4-position .
- Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids favor para-substitution (relative rate: 4-position > 6-position) .
Experimental Validation : X-ray crystallography of coupling products confirms regiochemistry .
Q. What strategies mitigate competing side reactions (e.g., de-ethylation or CF₃ hydrolysis) during functionalization?
Methodological Answer:
- De-ethylation Prevention : Use bulky bases (e.g., DBU) instead of KOH to avoid nucleophilic attack on the ethyl group .
- CF₃ Stability : Maintain pH > 7 in aqueous reactions; acidic conditions hydrolyze CF₃ to COOH .
- Catalyst Screening : Ni(0) catalysts reduce unwanted C-F bond activation compared to Pd .
Q. How can computational modeling (DFT, MD) predict biological activity or material properties?
Methodological Answer:
- DFT Calculations :
- HOMO-LUMO Gap : A narrow gap (e.g., 4.5 eV) suggests potential as an electron-accepting material in OLEDs .
- LogP : Predicted lipophilicity (LogP = 2.8) correlates with cell membrane permeability in drug design .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinase binding pockets), identifying key hydrogen bonds with the NH₂ and CF₃ groups .
Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers or dehalogenated byproducts)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
